N-(2-fluorophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide

Medicinal chemistry Structure-activity relationship Drug design

N-(2-Fluorophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide (CAS 1112278-69-9) is a synthetic quinoxalin-2-one acetamide derivative with molecular formula C₁₇H₁₄FN₃O₂ and molecular weight 311.31 g·mol⁻¹. The compound features a 3-methyl-2-oxoquinoxaline core N-linked to an acetamide bridge that bears an ortho-fluorophenyl group.

Molecular Formula C17H14FN3O2
Molecular Weight 311.316
CAS No. 1112278-69-9
Cat. No. B2412779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide
CAS1112278-69-9
Molecular FormulaC17H14FN3O2
Molecular Weight311.316
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3F
InChIInChI=1S/C17H14FN3O2/c1-11-17(23)21(15-9-5-4-8-14(15)19-11)10-16(22)20-13-7-3-2-6-12(13)18/h2-9H,10H2,1H3,(H,20,22)
InChIKeyGMPKWGAWMWHAQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Fluorophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide (CAS 1112278-69-9): Core Chemical Identity and Research-Grade Specification


N-(2-Fluorophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide (CAS 1112278-69-9) is a synthetic quinoxalin-2-one acetamide derivative with molecular formula C₁₇H₁₄FN₃O₂ and molecular weight 311.31 g·mol⁻¹ [1]. The compound features a 3-methyl-2-oxoquinoxaline core N-linked to an acetamide bridge that bears an ortho-fluorophenyl group. This ortho-fluoro substitution pattern distinguishes it from the more commonly explored para-substituted phenyl acetamide analogues [2]. The quinoxaline scaffold is a privileged heterocycle in medicinal chemistry, with derivatives demonstrating kinase inhibition, anticonvulsant, and cytotoxic activities [2][3]. The compound is typically supplied at ≥95% purity for research use [1].

Why N-(2-Fluorophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide Cannot Be Replaced by Generic Quinoxaline Acetamide Analogues


The ortho-fluorophenyl acetamide architecture of CAS 1112278-69-9 is not interchangeable with its para-substituted or unsubstituted phenyl analogues. In the anticonvulsant series reported by Ibrahim et al. (2013), para-substitution on the phenyl ring produced variable activity, with chlorinated derivatives 8c and 9c showing the highest potency, while simple phenyl or 4-methylphenyl analogues displayed markedly weaker protection [1]. The ortho-fluoro substituent introduces unique electronic (σₘ = 0.34, Hammett) and steric effects that alter the dihedral angle between the acetamide linker and the phenyl ring, predicting different target engagement profiles compared to para-substituted congeners [2]. Furthermore, within the 3-methyl-2-oxoquinoxaline class evaluated for VEGFR-2 inhibition by Abdelall et al. (2025), subtle modifications to the acetamide side chain produced IC₅₀ differences exceeding 100-fold, underscoring that even minor structural deviations cannot be assumed to retain potency or selectivity [3].

Quantitative Differentiation Evidence for N-(2-Fluorophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide vs. Closest Analogues


Ortho-Fluoro vs. Para-Substitution: Predicted Impact on Target Engagement and ADME

The ortho-fluorophenyl group in the target compound creates a steric and electronic environment distinct from the para-substituted phenyl analogues reported by Ibrahim et al. (2013). In the para-substituted series (compounds 2–15a–c), anticonvulsant activity varied from weak (4-methylphenyl) to strong (4-chlorophenyl), with no ortho-substituted variants tested [1]. The ortho-fluoro substituent is expected to increase the dihedral angle between the phenyl ring and the acetamide plane, altering the spatial orientation of the terminal aromatic ring relative to the quinoxaline core. Computationally, the target compound has a lower XLogP3 of 1.9 compared to the calculated values for the 4-chloro (XLogP3 ≈ 2.5) and unsubstituted phenyl (XLogP3 ≈ 1.7) analogues from PubChem, positioning it with intermediate lipophilicity [2].

Medicinal chemistry Structure-activity relationship Drug design

VEGFR-2 Kinase Inhibition Potential: Class-Level Benchmarking Against Optimized Analogues

The 3-methyl-2-oxoquinoxaline acetamide scaffold has been validated as a VEGFR-2 kinase inhibitor platform by Abdelall et al. (2025). In that study, lead compounds 10 and 15—which differ from the target compound in their acetamide substituent structures—achieved VEGFR-2 IC₅₀ values of 0.139 ± 0.005 μM and 0.291 ± 0.01 μM, respectively, along with cytotoxic IC₅₀ values of 0.803 ± 0.02 μM (HL-60) and 3.047 ± 0.14 μM (PC-3) vs. sorafenib [1]. The target compound incorporates an ortho-fluorophenyl acetamide that is sterically and electronically distinct from the substituted phenyl/benzohydrazide substituents in compounds 10 and 15 [2]. Class-level inference suggests the ortho-fluoro substitution may alter the hinge-binding interaction with VEGFR-2 compared to the reported leads, potentially yielding a different selectivity fingerprint across the kinome [1].

Cancer therapeutics Kinase inhibition VEGFR-2

Anticonvulsant Structure-Activity Landscape: Ortho-Fluoro vs. Para-Substituted Phenyl Analogues

Ibrahim et al. (2013) established a clear SAR for para-substituted phenyl acetamide quinoxaline derivatives in the pentylenetetrazole (PTZ) anticonvulsant model. The most active para-substituted analogues (8c, 4-chlorophenyl; 9c, 2,4-dichlorophenyl) provided ≥80% protection, while the unsubstituted phenyl and 4-methylphenyl analogues offered substantially lower protection (≤40%) [1]. The target compound bears an ortho-fluoro substituent, a substitution pattern not evaluated in this series. Meta- and ortho-substituted analogues are known to produce significantly different anticonvulsant profiles in related quinoxaline and quinazoline chemotypes due to altered steric interactions at the benzodiazepine/GABA-A allosteric site [2].

Anticonvulsant drug discovery PTZ seizure model Structure-activity relationship

Hydrogen-Bond Donor/Acceptor Profile: Implications for Off-Target Selectivity

The target compound possesses one hydrogen-bond donor (amide NH) and four hydrogen-bond acceptors (two carbonyl oxygens, one quinoxaline nitrogen, one fluorine), yielding a donor/acceptor ratio of 1:4 [1]. This profile differs from the para-substituted acetamide analogues, which lack the fluorine atom as an additional, weak H-bond acceptor. In the VEGFR-2 inhibitor series by Abdelall et al. (2025), the lead compound 10 exerted its selectivity partly through hydrogen-bond interactions with the kinase hinge region (Cys919); the additional ortho-fluoro H-bond acceptor in the target compound may compete for or augment these interactions, potentially altering kinome selectivity [2]. Furthermore, the single H-bond donor limits excessive polarity, maintaining an XLogP3 of 1.9 that falls within the favorable range for CNS penetration if applied to neurological targets [1].

Drug-likeness Physicochemical profiling Selectivity prediction

High-Value Application Scenarios for N-(2-Fluorophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide (CAS 1112278-69-9) Based on Quantitative Differentiation Evidence


VEGFR-2 Kinase Selectivity Profiling and Anti-Angiogenic Drug Discovery

Procurement for a kinome-wide selectivity panel to map the impact of ortho-fluoro substitution on VEGFR-2 hinge-binding interactions relative to para-substituted and unsubstituted phenyl acetamide analogues. The quinoxaline core has established nanomolar VEGFR-2 inhibitory activity (Abdelall et al. 2025, lead compound 10 IC₅₀ = 0.139 μM), and the ortho-fluoro modification is predicted to alter the H-bond network at the kinase hinge [1][2]. This compound can serve as a unique chemical probe to determine whether ortho-fluorination improves selectivity over structurally related kinases such as PDGFR-β and FGFR1.

Steric Tolerance Mapping in Anticonvulsant Quinoxaline Pharmacophores

Use as a novel chemical tool to probe the steric constraints of the anticonvulsant binding site identified by Ibrahim et al. (2013). The published SAR is entirely restricted to para-substituted phenyl analogues (PTZ model, 40–82% protection at 100 mg/kg), leaving the ortho position unexplored [3]. Testing CAS 1112278-69-9 alongside its para-fluoro regioisomer would directly quantify the positional tolerance of the anticonvulsant pharmacophore, guiding the design of next-generation analogues with improved efficacy or reduced sedation liability.

CNS Drug-Likeness Optimization Using Ortho-Fluorine Physicochemical Tuning

Integration into a medicinal chemistry campaign targeting CNS-penetrant kinase inhibitors. The compound's moderate XLogP3 (1.9), low molecular weight (311.31 Da), and single H-bond donor meet the composite criteria for CNS drug-likeness [4]. The ortho-fluorine provides a strategic vector for modulating metabolic stability (via CYP450 shielding) without substantially increasing lipophilicity, addressing a common failure point in quinoxaline-based CNS programs.

Comparative Metabolic Stability Screening vs. Para-Substituted Congeners

Deploy in a head-to-head microsomal or hepatocyte stability assay alongside 4-fluoro and 4-chloro phenyl acetamide analogues (Ibrahim et al. 2013 series) [3]. Ortho-fluorination is known to impart greater metabolic stability than para-fluorination in aromatic acetamides due to steric shielding of the adjacent amide bond. Quantifying the intrinsic clearance difference would directly inform the selection of the optimal substitution pattern for lead optimization in oral drug candidate programs.

Quote Request

Request a Quote for N-(2-fluorophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.